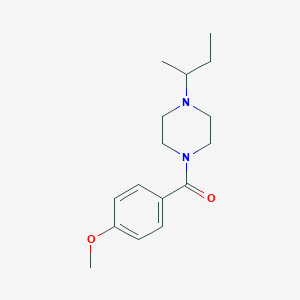
1'-benzyl-4-(morpholin-4-yl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- is a complex organic compound that features a bipiperidine core with a benzyl group and a morpholine ring attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 1,4’-bipiperidine with benzyl chloride under basic conditions to form the benzylated intermediate. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
[1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in pharmacological research .
Medicine
Medically, [1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an antidiabetic agent due to its ability to modulate glucose levels .
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .
Mecanismo De Acción
The mechanism of action of [1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: Similar in structure but with different functional groups.
1,4’-Bipiperidine: Lacks the benzyl and morpholine groups, leading to different chemical properties.
Uniqueness
What sets [1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- apart is its combination of a bipiperidine core with both benzyl and morpholine groups. This unique structure provides a versatile platform for various chemical modifications and applications .
Propiedades
Fórmula molecular |
C21H33N3O |
|---|---|
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
4-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]morpholine |
InChI |
InChI=1S/C21H33N3O/c1-2-4-19(5-3-1)18-22-10-6-20(7-11-22)23-12-8-21(9-13-23)24-14-16-25-17-15-24/h1-5,20-21H,6-18H2 |
Clave InChI |
MVHKHYJHQRHXGW-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCC(CC2)N3CCOCC3)CC4=CC=CC=C4 |
SMILES canónico |
C1CN(CCC1N2CCC(CC2)N3CCOCC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)

![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)




![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)

